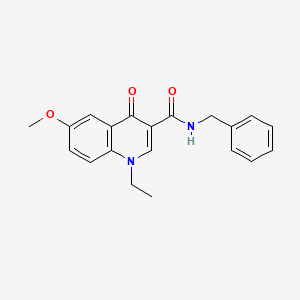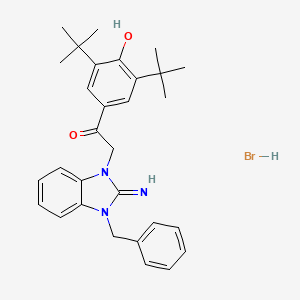
N-benzyl-1-ethyl-6-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-1-ethyl-6-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxamide, also known as BE-3-17, is a synthetic compound that belongs to the quinolinecarboxamide family. This compound has gained significant attention in scientific research due to its potential applications in the treatment of various diseases, including cancer.
Wirkmechanismus
The mechanism of action of N-benzyl-1-ethyl-6-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxamide is not fully understood, but it is believed to involve the inhibition of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting this enzyme, N-benzyl-1-ethyl-6-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxamide disrupts the normal cell cycle and induces cell death in cancer cells.
Biochemical and Physiological Effects:
N-benzyl-1-ethyl-6-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxamide has been shown to have several biochemical and physiological effects on cancer cells. It induces cell cycle arrest at the G2/M phase, which prevents the cells from dividing and proliferating. It also induces apoptosis, a process of programmed cell death, in cancer cells. Additionally, N-benzyl-1-ethyl-6-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxamide has been shown to inhibit the growth and migration of cancer cells, which can prevent the spread of cancer to other parts of the body.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-benzyl-1-ethyl-6-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxamide in lab experiments is its potent anti-proliferative activity against a variety of cancer cell lines. This makes it a valuable tool for studying the mechanisms of cancer cell growth and division. However, one of the limitations of N-benzyl-1-ethyl-6-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxamide is its low solubility in water, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of N-benzyl-1-ethyl-6-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxamide. One potential avenue is the development of analogs of N-benzyl-1-ethyl-6-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxamide that have improved solubility and bioavailability. Another direction is the investigation of the synergistic effects of N-benzyl-1-ethyl-6-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxamide with other cancer therapeutics, such as chemotherapy drugs. Additionally, further studies are needed to fully understand the mechanism of action of N-benzyl-1-ethyl-6-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxamide and its potential applications in the treatment of other diseases, such as autoimmune disorders.
Synthesemethoden
The synthesis of N-benzyl-1-ethyl-6-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxamide involves a multi-step process that begins with the reaction of 2-ethylbenzamide with 2-chloro-6-methoxyquinoline to form N-benzyl-1-ethyl-6-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxamide. The reaction is carried out under reflux conditions in the presence of a base, such as potassium carbonate. The product is then purified using column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
N-benzyl-1-ethyl-6-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxamide has been extensively studied for its potential applications in cancer treatment. Several studies have shown that N-benzyl-1-ethyl-6-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxamide exhibits potent anti-proliferative activity against a variety of cancer cell lines, including breast, prostate, and colon cancer. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, which makes it a promising candidate for further development as a cancer therapeutic agent.
Eigenschaften
IUPAC Name |
N-benzyl-1-ethyl-6-methoxy-4-oxoquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-3-22-13-17(20(24)21-12-14-7-5-4-6-8-14)19(23)16-11-15(25-2)9-10-18(16)22/h4-11,13H,3,12H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICKRAWWZRUPUPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1C=CC(=C2)OC)C(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-6-methoxy-4-oxo-1,4-dihydro-quinolin e-3-carboxylic acid benzylamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~2~-[4-(benzyloxy)phenyl]-N~2~-(methylsulfonyl)-N~1~-[3-(methylthio)phenyl]glycinamide](/img/structure/B4896432.png)

![3-({1-[2-(allyloxy)benzyl]-4-piperidinyl}oxy)-N-cyclopropyl-4-methoxybenzamide](/img/structure/B4896444.png)
![N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(3-methoxypropyl)-N~2~-phenylglycinamide](/img/structure/B4896446.png)
![5-[(4-chloro-2-methoxyphenoxy)methyl]-N-[2-(trifluoromethyl)benzyl]-3-isoxazolecarboxamide](/img/structure/B4896450.png)


![5-{2-[2-(4-nitrophenoxy)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4896464.png)

![(2,3-dichlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine](/img/structure/B4896473.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(4-chloro-3-methylphenoxy)acetamide](/img/structure/B4896481.png)
![6,7-dimethoxy-3-[(4-methylphenyl)amino]-2-benzofuran-1(3H)-one](/img/structure/B4896488.png)
![2-[4-(2,5-dichlorophenoxy)butoxy]-1,3-dimethoxybenzene](/img/structure/B4896489.png)
